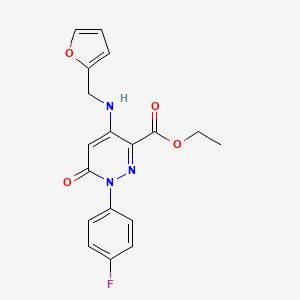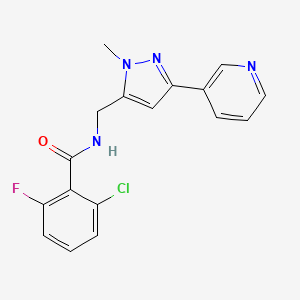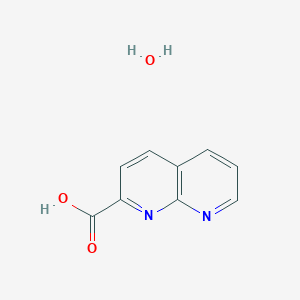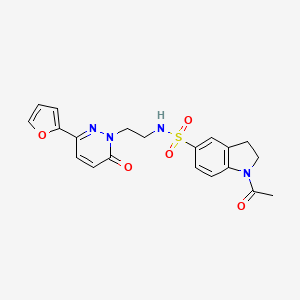![molecular formula C14H19N5 B2560775 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338667-80-3](/img/structure/B2560775.png)
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms
准备方法
The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
化学反应分析
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative diseases. Additionally, its role as an intestinal permeation enhancer involves the modulation of tight junctions in the intestinal epithelium, facilitating the transport of macromolecules across the barrier .
相似化合物的比较
1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
4-methoxyphenylpiperazine: Studied for its acetylcholinesterase and butyrylcholinesterase inhibitory activities.
4-bromophenylpiperazine: Used in the synthesis of complex triazole derivatives.
The uniqueness of this compound lies in its combination of the triazole and piperazine rings, along with the 4-methylphenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[[3-(4-methylphenyl)triazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-2-4-13(5-3-12)19-14(10-16-17-19)11-18-8-6-15-7-9-18/h2-5,10,15H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPXEHODJZPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=N2)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2560692.png)
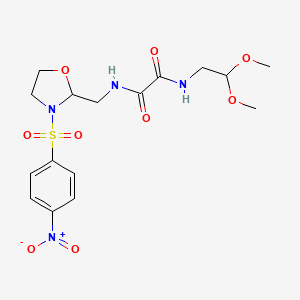
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2560696.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)
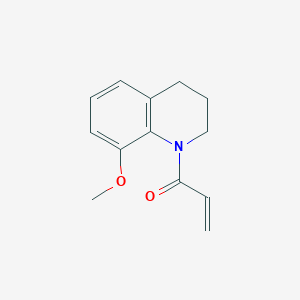
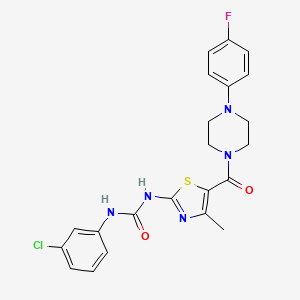
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
